![molecular formula C₁₁H₁₉FO₈S B1144925 (2R,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2-fluoro-3-[(sulfo)oxy]propanoic Acid Ethyl Este CAS No. 1020063-92-6](/img/new.no-structure.jpg)
(2R,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2-fluoro-3-[(sulfo)oxy]propanoic Acid Ethyl Este
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2-fluoro-3-[(sulfo)oxy]propanoic Acid Ethyl Este is a complex organic compound with a unique structure that includes a dioxolane ring, a fluorine atom, and a sulfoxy group
Méthodes De Préparation
The synthesis of (2R,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2-fluoro-3-[(sulfo)oxy]propanoic Acid Ethyl Este involves multiple steps. The synthetic route typically starts with the preparation of the dioxolane ring, followed by the introduction of the fluorine atom and the sulfoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The sulfoxy group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfoxy group, yielding simpler derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2-fluoro-3-[(sulfo)oxy]propanoic Acid Ethyl Este has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2-fluoro-3-[(sulfo)oxy]propanoic Acid Ethyl Este involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, (2R,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2-fluoro-3-[(sulfo)oxy]propanoic Acid Ethyl Este stands out due to its unique combination of a dioxolane ring, a fluorine atom, and a sulfoxy group. Similar compounds include:
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Trans-cinnamaldehyde These compounds share some structural features but differ in their specific functional groups and overall molecular architecture, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
1020063-92-6 |
|---|---|
Formule moléculaire |
C₁₁H₁₉FO₈S |
Poids moléculaire |
330.33 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


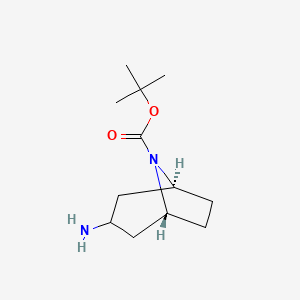
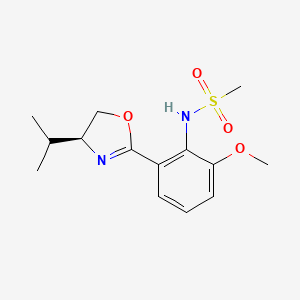
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)
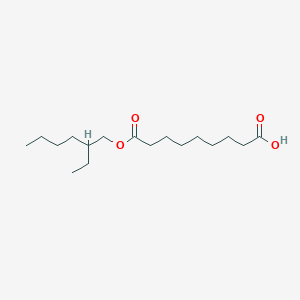
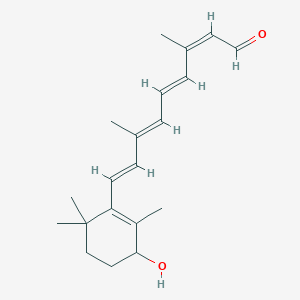
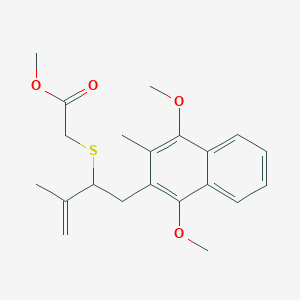
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate](/img/structure/B1144862.png)
